molecular formula C11H9Br2F3OS B14054895 1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one

Cat. No.: B14054895
M. Wt: 406.06 g/mol
InChI Key: ISHXBUVCPLXWOX-UHFFFAOYSA-N
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Description

1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is a complex organic compound characterized by the presence of bromine, trifluoromethylthio, and ketone functional groups. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of a suitable aromatic precursor followed by the introduction of the trifluoromethylthio group and subsequent formation of the ketone moiety. The reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and minimize human intervention.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles.

    Oxidation and Reduction: The ketone group can be reduced to an alcohol, or the compound can undergo oxidation to form more complex structures.

    Addition Reactions: The compound can participate in addition reactions with various reagents.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alcohols for substitution reactions.

    Reducing Agents: Like sodium borohydride or lithium aluminum hydride for reduction reactions.

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups, while reduction reactions typically produce alcohols.

Scientific Research Applications

1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with molecular targets through its functional groups. The bromine atoms and trifluoromethylthio group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The ketone moiety also plays a crucial role in its chemical behavior, allowing it to undergo various transformations.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Bromo-1-(3-(bromomethyl)-2-(trifluoromethylthio)phenyl)propan-2-one is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of both bromine and trifluoromethylthio groups makes it particularly versatile in various chemical reactions and research applications.

Properties

Molecular Formula

C11H9Br2F3OS

Molecular Weight

406.06 g/mol

IUPAC Name

1-bromo-1-[3-(bromomethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one

InChI

InChI=1S/C11H9Br2F3OS/c1-6(17)9(13)8-4-2-3-7(5-12)10(8)18-11(14,15)16/h2-4,9H,5H2,1H3

InChI Key

ISHXBUVCPLXWOX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC=CC(=C1SC(F)(F)F)CBr)Br

Origin of Product

United States

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